

A Comparative Guide to the Structure-Activity Relationship of Fusarisetin A Derivatives

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Compound of Interest

Compound Name: *Fusarisetin A*

Cat. No.: B15586466

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Fusarisetin A, a natural product isolated from *Fusarium* species, has garnered significant attention for its potent and selective inhibition of cancer cell migration and invasion, key processes in tumor metastasis.[1][2] Unlike many anticancer agents, **Fusarisetin A** exhibits low cytotoxicity, suggesting a novel mechanism of action that does not involve the disruption of actin or microtubule dynamics.[1][3] This unique biological profile has spurred research into its total synthesis and the generation of derivatives to elucidate the structural features crucial for its anti-migratory activity. This guide compares the biological activities of key **Fusarisetin A** derivatives, providing experimental data and methodologies to inform future drug development efforts.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the **Fusarisetin A** scaffold has revealed several key determinants for its biological activity. The complex pentacyclic core, featuring a trans-decalin unit fused to a tetramic acid moiety, is fundamental.[2]

- **Stereochemistry:** The natural (+)-enantiomer of **Fusarisetin A** is the active form, while the (-)-enantiomer is significantly less potent.[4] Interestingly, the C5-epimer of (+)-**Fusarisetin A** retains potent anti-migration activity, indicating some flexibility at this position.[1][4]
- **Decalin Motif:** The decalin ring system is critical for activity. A truncated analog representing only the CDE ring system was found to be inactive.[3]

- **Serine Moiety:** The N-methyl serine portion of the molecule is essential. Analogs where the hydroxymethyl group of the serine was removed proved to be inactive, highlighting the importance of this functional group.[3]
- **C18 Hydroxyl Group:** The oxygen functionality at C18 is vital for the biological profile of fusarisetins.[5] However, acetylation of this hydroxyl group to produce an acetate derivative (compound 16) maintained inhibitory activity.[3]
- **Modifications to the Core:** While some modifications abolish activity, others are tolerated. For instance, a dihydroxylated derivative (13) demonstrated significant inhibition of cell migration. [3] Conversely, an epoxide derivative (14) and a reduced analog (15) were inactive.[3] The biosynthetic precursor, equisetin, which lacks the CDE ring fusion, is also significantly less active.[4]

Quantitative Comparison of Fusarisetin A Derivatives

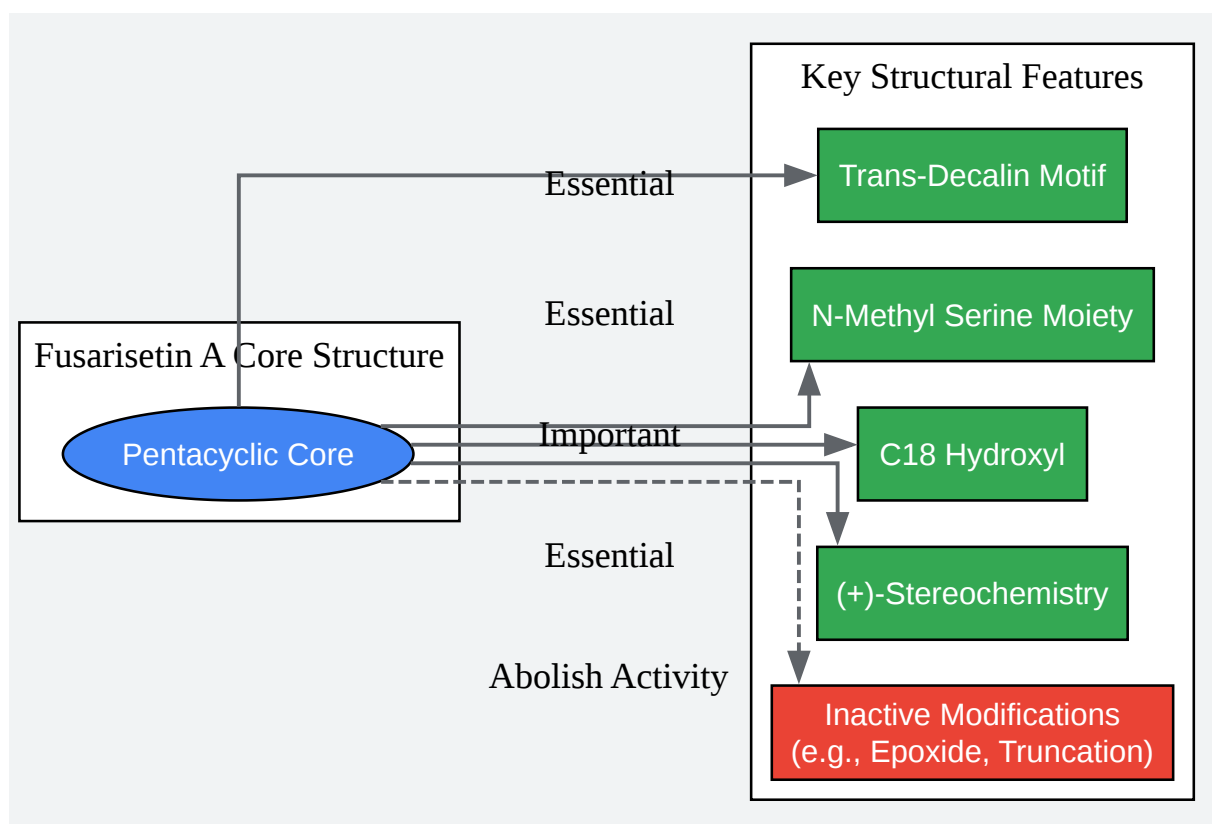
The anti-migratory potencies of **Fusarisetin A** and its key derivatives have been evaluated primarily through Transwell migration assays and scratch-wound assays. The data below is compiled from studies on the MDA-MB-231 human breast cancer cell line.

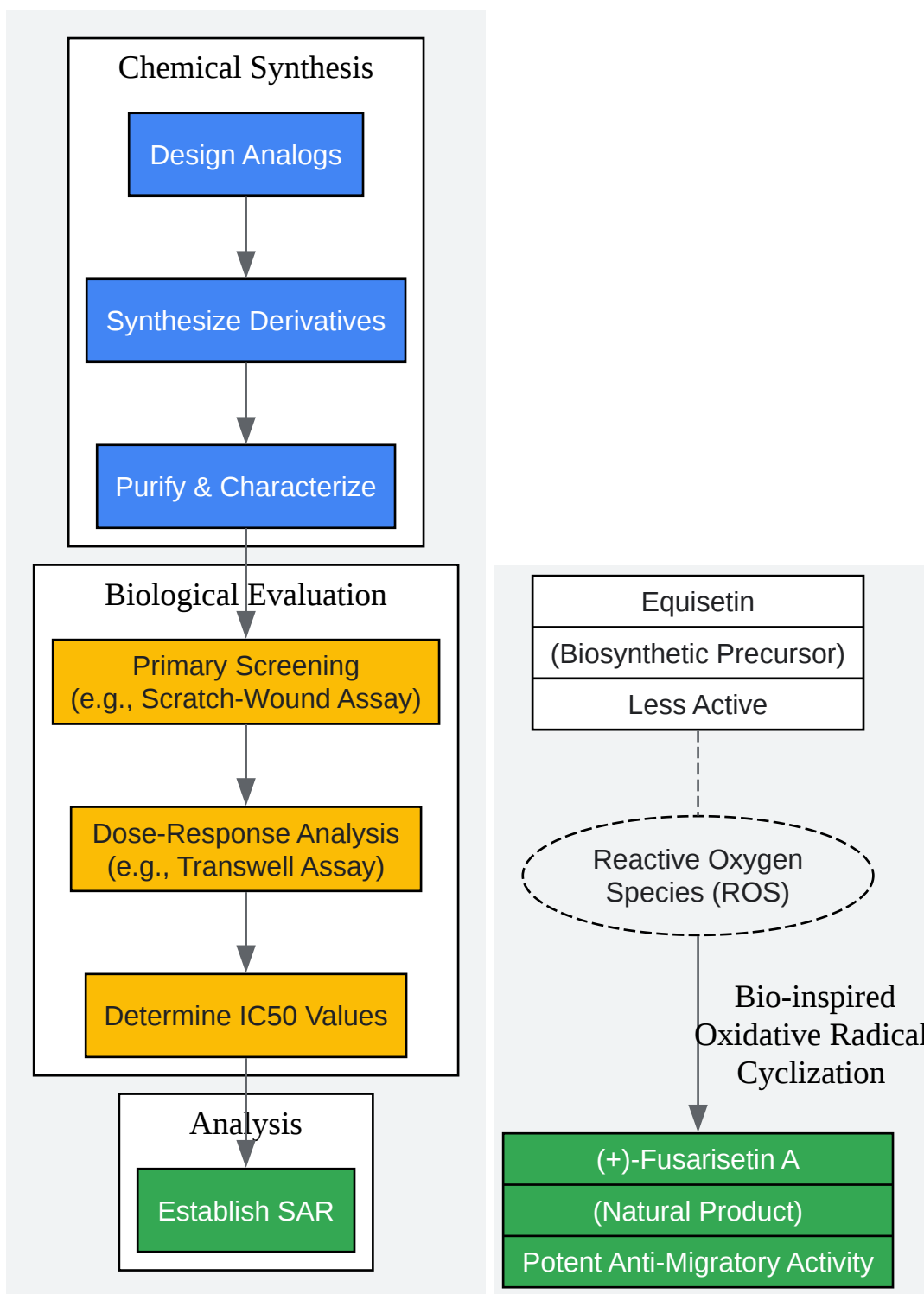
Compound	Description	Anti-Migration Activity (IC ₅₀ , Transwell Assay)	Scratch-Wound Assay Notes	Reference
(+)-Fusarisetin A (1)	Natural Product	~7.7 μ M[1]	Significant inhibition at concentrations as low as 1 μ g/mL (~2.4 μ M). [1]	[1]
(-)-Fusarisetin A	Unnatural Enantiomer	Significantly less potent[4]	Inactive.[4]	[4]
C ₅ -epi-Fusarisetin A	C ₅ Epimer of the natural product	Potent inhibitor, comparable to Fusarisetin A.[4]	Active.[4]	[4]
Equisetin (2)	Biosynthetic Precursor	Significantly less potent[4]	Inactive at 7.7 μ M and 15.4 μ M. [4]	[4]
Derivative 13	Dihydroxylated analog	IC ₅₀ \approx 25 μ M[3]	Shown inhibition of wound healing at 100 μ M.[5]	[3][5]
Derivative 16	C18 Acetate analog	IC ₅₀ \approx 50 μ M[3]	Shown inhibition of wound healing at 100 μ M.[5]	[3][5]
Derivatives 8a-d	Analogues lacking the serine hydroxymethyl group	Not active up to 100 μ M[3]	Inactive.[3]	[3]
Derivative 12	Truncated analog (CDE motif only)	Inactive[3]	Inactive.[3]	[3]

Derivative 14	Epoxide analog	Inactive[3]	Inactive.[3]	[3]
Derivative 15	Reduced analog	Inactive[3]	Inactive.[3]	[3]

Visualizations

To better understand the relationships and processes involved in the study of **Fusarisetin A**, the following diagrams are provided.





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